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Compound of Interest

Compound Name: ASN04885796

Cat. No.: B15611170

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ASNO04885796 is a potent and selective agonist for the G protein-coupled receptor 17
(GPR17).[1][2][3][4] With an EC50 of 2.27 nM for GPR17-induced GTPyS binding, this small
molecule provides a powerful tool for investigating the role of GPR17 in various physiological
and pathological processes.[5] GPR17 is recognized as a key regulator in oligodendrocyte
differentiation and has been implicated in neuroprotection, making ASN04885796 a compound
of significant interest for research in neurodegenerative diseases, particularly demyelinating
disorders such as multiple sclerosis, as well as ischemic stroke and Alzheimer's disease.[4]
These application notes provide detailed protocols for utilizing ASN04885796 in relevant in
vitro disease models.

Table 1: ASN04885796 Properties
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Property Value Reference

2-[[2-(benzotriazol-1-yl)acetyl]-
(4-methoxyphenyl)amino]-2-(4-

IUPAC Name
fluorophenyl)-N-(oxolan-2-
ylmethyl)acetamide
ASN 04885796, ASN-
Synonyms
04885796
CAS Number 1032892-26-4 [31[4]
Molecular Formula C28H28FN504
Molecular Weight 517.55 g/mol
G protein-coupled receptor 17
Target [11[2][4]116]
(GPR17)
Activity Agonist [31[41[6]
EC50 (GTPyS binding) 2.27nM [5]
Solubility Soluble in DMSO

GPR17 Signaling Pathway

ASNO04885796 activates GPR17, which is known to couple to multiple G protein subtypes,
including Gai/o, Gag, and Gas. The downstream signaling cascades can influence intracellular
cyclic AMP (cAMP) levels and calcium mobilization, ultimately affecting cellular processes such
as differentiation and survival.
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GPR17 Signaling Pathways Activated by ASN04885796.

Application 1: In Vitro Model of Demyelination -
Oligodendrocyte Progenitor Cell (OPC)
Differentiation Assay

GPR17 is a key regulator of oligodendrocyte maturation.[6] ASN04885796, as a GPR17
agonist, can be used to study the impact of GPR17 activation on the differentiation of OPCs
into mature, myelinating oligodendrocytes. This is a critical model for understanding
demyelinating diseases like multiple sclerosis.

Experimental Workflow: OPC Differentiation Assay
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Workflow for OPC Differentiation Assay with ASN04885796.
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Detailed Protocol: OPC Differentiation Assay

This protocol is adapted from established methods for generating and differentiating

oligodendrocytes from pluripotent stem cells.[7][8][9][10][11]

Materials:

Human iPSC-derived Oligodendrocyte Progenitor Cells (OPCs)

OPC proliferation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, PDGF-AA,
FGF2)

Oligodendrocyte differentiation medium (e.g., DMEM/F12, N2 supplement, B27 supplement,
T3)

ASNO04885796 (stock solution in DMSO)

Vehicle control (DMSO)

Poly-L-ornithine and laminin-coated cell culture plates
Primary antibodies: anti-O4, anti-Myelin Basic Protein (MBP)
Fluorescently labeled secondary antibodies

DAPI for nuclear staining

Phosphate Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)

Procedure:

Cell Seeding: Plate iPSC-derived OPCs onto poly-L-ornithine and laminin-coated plates at a
suitable density in OPC proliferation medium.
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 Induction of Differentiation: Once cells reach desired confluency, aspirate the proliferation
medium and replace it with oligodendrocyte differentiation medium.

o Treatment: Add ASN04885796 to the differentiation medium at various final concentrations
(e.g., 1 nM, 10 nM, 100 nM, 1 uM). Include a vehicle-only control group.

e Incubation: Culture the cells for 3 to 7 days to allow for differentiation.
e Immunocytochemistry:

o Fix the cells with 4% PFA for 15 minutes at room temperature.

o Wash three times with PBS.

o Permeabilize and block the cells with blocking buffer for 1 hour.

o Incubate with primary antibodies (anti-O4 for early differentiation, anti-MBP for mature
oligodendrocytes) overnight at 4°C.

o Wash three times with PBS.

o Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour
at room temperature.

o Wash three times with PBS.

e Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the
percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-
stained nuclei.

Expected Results and Interpretation

Activation of GPR17 by agonists has been shown to inhibit the maturation of oligodendrocytes.
[1] Therefore, treatment with ASN04885796 is expected to result in a dose-dependent
decrease in the expression of mature oligodendrocyte markers like MBP, and potentially an
accumulation of cells at an earlier (O4-positive) stage.

Application 2: In Vitro Neuroprotection Assay

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15611170?utm_src=pdf-body
https://www.researchgate.net/publication/258036467_Decoding_Signaling_and_Function_of_the_Orphan_G_Protein-Coupled_Receptor_GPR17_with_a_Small-Molecule_Agonist
https://www.benchchem.com/product/b15611170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

The neuroprotective properties of ASN04885796 can be assessed in vitro using neuronal cell
lines subjected to stressors that mimic neurodegenerative conditions.[12][13][14]

Detailed Protocol: SH-SY5Y Neuroprotection Assay
Against Oxidative Stress

Materials:

SH-SY5Y neuroblastoma cell line

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

ASNO04885796 (stock solution in DMSO)

Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or H2032)

Cell viability reagent (e.g., MTT or PrestoBlue)

96-well cell culture plates

Procedure:

o Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells per well and
allow them to adhere overnight.

e Pre-treatment: Pre-treat the cells with various concentrations of ASN04885796 for 1-2 hours.

 Induction of Cell Death: Add the neurotoxin (e.g., 100 uM 6-OHDA) to the wells (except for
the untreated control wells) and incubate for 24 hours.

o Cell Viability Assessment:

o Add the cell viability reagent to each well according to the manufacturer's instructions.

o Incubate for the recommended time.

o Measure the absorbance or fluorescence using a plate reader.
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o Data Analysis: Normalize the viability of treated cells to the untreated control group.

Expected Results and Interpretation

If ASN04885796 exhibits neuroprotective effects, a dose-dependent increase in cell viability will

be observed in the cells pre-treated with the compound compared to those treated with the

neurotoxin alone.

Table 2: Summary of In Vitro Applications and

Models
. Expected
L. Disease . .
Application In Vitro Model Key Readouts Outcome with
Relevance
ASN04885796
_ iPSC-derived
Multiple ) )
) ] Oligodendrocyte Expression of O4  Dose-dependent
Modulation of Sclerosis,

o o Progenitor Cell and MBP inhibition of MBP
Myelination Demyelinating )
] (OPC) markers expression
Diseases ) o
Differentiation
Parkinson's
Disease, SH-SY5Y cells o
) ) o Cell Viability Increased cell
Neuroprotection Alzheimer's with induced o
) S (MTT assay) viability
Disease, oxidative stress
Ischemic Stroke
Conclusion

ASN04885796 is a valuable pharmacological tool for investigating the role of GPR17 in the

central nervous system. The protocols outlined above provide a framework for studying its

effects on oligodendrocyte differentiation and neuroprotection in vitro. While in vivo studies with

ASNO04885796 are not yet widely published, it is considered a superior candidate for such

preclinical testing.[1][2] These in vitro models are essential first steps in elucidating the

therapeutic potential of GPR17 agonism in neurodegenerative and demyelinating diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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